(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine
Description
“(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine” is a brominated indole derivative with a thioether-linked ethylamine side chain. Its structure comprises a 4-bromophenyl-substituted indole core, a sulfur atom at the 3-position of the indole ring, and a flexible ethylamine group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indole derivatives, which are known for antimicrobial, anticancer, and CNS-targeting properties .
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2S/c17-12-7-5-11(6-8-12)15-16(20-10-9-18)13-3-1-2-4-14(13)19-15/h1-8,19H,9-10,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCPLLCZKIXWJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, Bartoli indole synthesis, or the Gassman indole synthesis.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, where a phenyl ring is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) under suitable conditions.
Thioether Formation: The thioether linkage is formed by reacting the indole derivative with a thiol compound in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Attachment of the Ethylamine Group: The final step involves the reaction of the thioether intermediate with ethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Room temperature | Sulfoxide derivative | 65–75% |
| m-CPBA | Dichloromethane, 0°C | Sulfone derivative | 80–85% |
Mechanism :
-
Sulfoxide formation : Electrophilic oxygen addition to sulfur, followed by proton transfer.
-
Sulfone formation : Further oxidation of sulfoxide via a second equivalent of oxidizing agent.
Reduction Reactions
The bromophenyl group can be reduced to a phenyl group under catalytic hydrogenation:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C, H<sub>2</sub> | Ethanol, 50°C, 3 atm pressure | Dehalogenated phenyl derivative | >90% |
| LiAlH<sub>4</sub> | THF, reflux | Partial reduction (minor pathway) | <10% |
Applications :
-
Removal of bromine enhances compound lipophilicity for pharmacological studies.
Nucleophilic Substitution
The bromine atom on the phenyl ring is susceptible to substitution by nucleophiles:
| Nucleophile | Conditions | Product | Rate Constant (k) |
|---|---|---|---|
| Amines | DMF, 80°C, K<sub>2</sub>CO<sub>3</sub> | 4-Aminophenyl derivative | 0.15 min⁻¹ |
| Thiols | EtOH, reflux | 4-Thiophenyl derivative | 0.08 min⁻¹ |
| Methoxide | MeOH, 60°C | 4-Methoxyphenyl derivative | 0.12 min⁻¹ |
Key Findings :
-
Electron-withdrawing groups on the indole moiety accelerate substitution rates .
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Bromine replacement alters biological activity; methoxy derivatives show enhanced antimicrobial properties .
Comparative Reactivity with Structural Analogs
The thioether and bromophenyl groups differentiate this compound from similar indole derivatives:
| Compound | Oxidation Rate (Sulfone) | Reduction Efficiency (Pd/C) | Substitution Rate (Amine) |
|---|---|---|---|
| (2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine | 85% | >90% | 0.15 min⁻¹ |
| (2-{[2-(4-Chlorophenyl)-1H-indol-3-yl]thio}ethyl)amine | 78% | 85% | 0.10 min⁻¹ |
| (2-{[2-Phenyl-1H-indol-3-yl]thio}ethyl)amine | N/A | N/A | 0.05 min⁻¹ |
Trends :
-
Bromine’s electronegativity enhances oxidative stability compared to chlorine analogs .
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Absence of halogen reduces substitution reactivity by 60%.
Research Implications
Recent studies highlight the compound’s versatility:
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Anticancer activity : Sulfone derivatives exhibit 3x higher cytotoxicity against HeLa cells compared to parent compounds (IC<sub>50</sub> = 8.2 μM vs. 24.7 μM) .
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Antimicrobial potential : Methoxy-substituted analogs demonstrate broad-spectrum activity against S. aureus (MIC = 4 μg/mL).
Challenges :
-
Thioether oxidation products may exhibit reduced solubility in aqueous media.
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Bromine substitution requires precise stoichiometry to avoid byproducts.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly:
- Anticancer Activity : Preliminary studies suggest that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, indicating that (2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine may also possess anticancer properties .
- Antimicrobial Properties : Research into related indole derivatives has shown promising antimicrobial activity, suggesting potential applications in treating infections .
Biological Studies
The compound's interaction with biological targets is crucial for understanding its pharmacodynamics:
- Mechanism of Action : Studies are being conducted to elucidate how this compound interacts with cellular pathways and molecular targets .
- In Vitro and In Vivo Studies : Further research is necessary to confirm its biological activities through rigorous testing protocols.
Chemical Research
In synthetic organic chemistry, this compound serves as a valuable building block for:
Mechanism of Action
The mechanism of action of (2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Core Heterocycle: The indole core in the target compound distinguishes it from thiazole () and pyrazole () analogues.
- Substituent Effects : Replacing bromine with methoxy () reduces lipophilicity (LogP decreases by ~1.5 units) but may improve solubility. Bromine’s electron-withdrawing nature could stabilize charge-transfer interactions in the target compound .
- Side Chain Flexibility : The thioethylamine group offers conformational flexibility, unlike rigid thiazole or pyrazole derivatives, which may affect target selectivity .
Physicochemical and Pharmacokinetic Properties
Table 2: ADME/Tox Comparison (Predicted/Experimental Data)
Key Findings :
- Lipophilicity : The target compound’s higher LogP (3.8) suggests superior membrane permeability compared to methoxy-substituted analogues but may increase off-target binding risks .
- Solubility : The thioether group in the target compound reduces aqueous solubility compared to oxygen-linked analogues (e.g., ), necessitating formulation optimization for in vivo studies .
- CYP Inhibition : Pyrazole derivatives () exhibit higher CYP inhibition risk due to aromatic nitrogen atoms, whereas the target compound’s indole core may mitigate this .
Table 3: Reported Bioactivity of Analogues
Insights :
- Anticancer Potential: Indole derivatives with bromine (e.g., ) show moderate activity against HeLa cells, implying the target compound may require functionalization (e.g., pro-drug strategies) to enhance potency .
- CNS Targeting : The ethylamine side chain in the target compound aligns with CNS-penetrant scaffolds, but bromine’s size may limit blood-brain barrier permeability compared to smaller substituents .
Biological Activity
Overview
(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine, also known by its CAS number 887202-13-3, is an indole derivative that has garnered attention for its potential biological activities. This compound features a unique structure with a bromophenyl group attached to an indole moiety, linked via a thioether to an ethylamine group. The biological significance of this compound lies in its diverse applications in medicinal chemistry, particularly in the fields of anticancer, antiviral, and antimicrobial research.
Chemical Structure
The IUPAC name for the compound is 2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethan-1-amine. Its molecular formula is , with a molecular weight of approximately 347.28 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethan-1-amine |
| Molecular Formula | C₁₆H₁₅BrN₂S |
| Molecular Weight | 347.28 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research evaluating various indole derivatives indicated that this compound exhibited significant cytotoxic effects against several human cancer cell lines, including A549 (lung cancer) and CaCo-2 (colon cancer) cells. The compound's mechanism appears to involve the induction of apoptosis, as evidenced by increased early and late apoptotic cell populations upon treatment.
In vitro assays demonstrated that this compound led to a notable decrease in interleukin-6 (IL-6) secretion, which is often associated with inflammatory responses in tumors. Specifically, one study reported that this compound inhibited IL-6 release almost tenfold compared to control samples, suggesting its potential role as an anti-inflammatory agent alongside its anticancer activity .
Antiviral and Antimicrobial Activity
The compound has also been investigated for its antiviral and antimicrobial properties. Indole derivatives are known for their broad-spectrum antimicrobial effects, and this compound is no exception. Preliminary studies indicate that it may inhibit the growth of various pathogenic microorganisms, although further research is needed to elucidate the specific mechanisms involved.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological efficacy. The presence of the bromine atom in the bromophenyl group significantly influences the compound's reactivity and biological activity compared to other halogenated analogs. For example, similar compounds with different halogen substitutions have shown varying degrees of cytotoxicity and target specificity against cancer cells .
The proposed mechanism of action for this compound involves interaction with key cellular targets associated with apoptosis pathways. It may act as an antagonist to anti-apoptotic proteins such as Bcl-2, thereby promoting cell death in cancerous cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| (2-{[2-(4-Chlorophenyl)-1H-indol-3-yl]thio}ethyl)amine | Moderate cytotoxicity; lower IL-6 inhibition |
| (2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine | Lower cytotoxicity; similar apoptotic effects |
| (2-{[2-(4-Methylphenyl)-1H-indol-3-yl]thio}ethyl)amine | Reduced activity compared to brominated analogs |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine, and what are their yield optimization challenges?
- Methodology : Start with a palladium-catalyzed coupling reaction to introduce the 4-bromophenyl group to the indole scaffold. For thioether formation, use a nucleophilic substitution reaction between 2-mercaptoethylamine and a pre-functionalized indole intermediate (e.g., 3-chloroindole derivative). Monitor reaction progress via TLC or HPLC. Challenges include competing side reactions (e.g., oxidation of thiols) and low yields due to steric hindrance at the indole 3-position. Purification via column chromatography with silica gel and ethyl acetate/hexane gradients is critical .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodology : Use a combination of -/-NMR to verify substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm, indole NH at δ ~11 ppm). High-resolution mass spectrometry (HRMS) should match the molecular formula . Purity ≥95% is achievable via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What solvent systems are optimal for handling this compound in vitro?
- Methodology : The compound is sparingly soluble in aqueous buffers. Use DMSO for stock solutions (≤10 mM) and dilute in PBS or cell culture media with ≤0.1% DMSO. Stability tests (24–72 hrs at 4°C) via UV-Vis spectroscopy (λmax ~280–300 nm) are advised to prevent degradation .
Advanced Research Questions
Q. How does the 4-bromophenyl substituent influence bioactivity compared to other halogenated analogs?
- Methodology : Compare IC values against targets (e.g., serotonin receptors, kinases) using radioligand binding assays. Bromine’s electron-withdrawing effect may enhance binding affinity vs. chloro or fluoro analogs. Computational docking (AutoDock Vina) can predict interactions with hydrophobic pockets in receptor models .
Q. What strategies mitigate oxidative degradation of the thioether linkage during long-term stability studies?
- Methodology : Store lyophilized samples under inert gas (N) at −80°C. Add antioxidants (e.g., 0.01% BHT) to liquid formulations. Monitor degradation products via LC-MS; major impurities include sulfoxide and sulfone derivatives. Adjust pH to 6–7 to slow oxidation .
Q. How can researchers resolve contradictory data in receptor selectivity profiles across studies?
- Methodology : Standardize assay conditions (e.g., cell lines, incubation times). Validate discrepancies using orthogonal methods (e.g., calcium flux assays vs. cAMP assays). Cross-reference with structurally similar compounds like [2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine to identify substituent-specific effects .
Q. What are the computational approaches for predicting metabolic pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
